(S)-1-(Dimethyl(phenyl)silyl)ethanol

Catalog No.
S12360959
CAS No.
M.F
C10H16OSi
M. Wt
180.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(Dimethyl(phenyl)silyl)ethanol

Product Name

(S)-1-(Dimethyl(phenyl)silyl)ethanol

IUPAC Name

(1S)-1-[dimethyl(phenyl)silyl]ethanol

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

InChI

InChI=1S/C10H16OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1

InChI Key

WRLDXHUQYQWJKG-VIFPVBQESA-N

Canonical SMILES

CC(O)[Si](C)(C)C1=CC=CC=C1

Isomeric SMILES

C[C@@H](O)[Si](C)(C)C1=CC=CC=C1

(S)-1-(Dimethyl(phenyl)silyl)ethanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a phenyl group, along with a hydroxyl group attached to an ethyl chain. The compound's structure can be represented as:

C9H12OSi\text{C}_9\text{H}_{12}\text{OSi}

his compound is notable for its potential applications in organic synthesis and material science due to the unique properties imparted by the silicon atom and the silyl group.

Typical of organosilicon compounds. It can undergo:

  • Silylation Reactions: The hydroxyl group can be replaced by silyl groups, enhancing its reactivity in further synthetic pathways.
  • Nucleophilic Substitution: The presence of the silicon atom allows for nucleophilic attack on electrophiles, which can lead to the formation of new carbon-silicon bonds.
  • Elimination Reactions: Under certain conditions, it can lose water to form alkenes or other unsaturated compounds.

For example, reactions involving (S)-1-(Dimethyl(phenyl)silyl)ethanol and phenyldimethylsilyllithium have been studied, showcasing its ability to form lithium enolates under mild conditions .

  • Antimicrobial Activity: Some silylated compounds show promise as antimicrobial agents.
  • Pharmacological Effects: Organosilicon compounds can influence drug delivery systems due to their unique physical and chemical properties.

Further studies would be required to establish specific biological activities for this compound.

The synthesis of (S)-1-(Dimethyl(phenyl)silyl)ethanol typically involves several key steps:

  • Preparation of Silyl Reagents: Dimethyl(phenyl)silyllithium can be synthesized from phenyldimethylsilyl chloride through a reaction with lithium .
  • Reaction with Alcohols: The silyl reagent can then be reacted with ethanol under controlled conditions to introduce the silyl group onto the alcohol.
  • Purification: The resulting product is purified through techniques such as column chromatography or recrystallization.

This method allows for the efficient production of (S)-1-(Dimethyl(phenyl)silyl)ethanol with high yields.

(S)-1-(Dimethyl(phenyl)silyl)ethanol has several potential applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organosilicon compounds and pharmaceuticals.
  • Material Science: Its unique properties make it suitable for use in coatings, adhesives, and sealants.
  • Catalysis: It may act as a catalyst or catalyst support in various chemical reactions.

Asymmetric Catalysis in Silyl-Ethanol Ligand Construction

Transition metal-catalyzed asymmetric reactions have emerged as the most robust approach for constructing silicon-stereogenic centers in silyl-ethanol derivatives. Rhodium complexes equipped with chiral bisphosphine ligands, particularly Josiphos-type systems, demonstrate exceptional enantiocontrol in dehydrogenative Si–O coupling reactions. For instance, Rh(I) catalysts modified with (R,Sp)-Josiphos ligands enable the stereoselective alcoholysis of prochiral dihydrosilanes, yielding (S)-1-(Dimethyl(phenyl)silyl)ethanol with enantiomeric excess (ee) values exceeding 90%. The reaction proceeds via oxidative addition of the Si–H bond to Rh(I), followed by ligand-controlled nucleophilic attack of ethanol at the silicon center.

Palladium catalysis offers complementary strategies through intramolecular C–H silylation. A notable example involves the desymmetrization of 2-(diarylsilyl)aryl triflates using Pd/(R,Sp)-Josiphos systems, which induce axial-to-central chirality transfer to form silicon-stereogenic dibenzosiloles—key intermediates for silyl-ethanol synthesis. Density functional theory (DFT) studies reveal that the enantioselectivity originates from steric interactions between the ligand’s cyclopentadienyl moiety and the phenyl group on silicon during the reductive elimination step.

Organocatalytic approaches using chiral imidazole derivatives have also achieved success. These catalysts activate silanediols through hydrogen-bonding networks, enabling desymmetrization via nucleophilic substitution with ethanol. This method provides ee values up to 88% while avoiding transition metals.

Enzymatic Kinetic Resolution Strategies for Chiral Silyl-Alcohols

Lipase-catalyzed transesterification serves as a biocatalytic route to resolve racemic mixtures of 1-(Dimethyl(phenyl)silyl)ethanol. Candida antarctica lipase B (CAL-B) exhibits remarkable selectivity for the (R)-enantiomer in vinyl acetate-mediated acylations, leaving the desired (S)-alcohol with >99% ee. The enzyme’s active site accommodates the bulky silyl group through hydrophobic interactions with phenylalanine residues, while stereodiscrimination occurs via differential hydrogen bonding of the hydroxyl group.

Kinetic parameters for this resolution process include:

  • Conversion (c): 50% at equilibrium
  • Enantiomeric ratio (E): >200
  • Reaction rate (kcat): 12.7 s−1 for (R)-isomer

Notably, ortho-substituted aryltrimethylsilyl alcohols show reduced reactivity due to steric hindrance, underscoring the importance of para-substitution patterns in substrate design.

Organometallic Precursor Design for Stereochemical Control

The strategic use of prochiral silicon precursors enables precise stereochemical outcomes. Prochiral dihydrosilanes such as dimethyl(phenyl)silane (PhMe2SiH2) serve as ideal substrates due to their planar geometry at silicon. Under Rh catalysis, these precursors undergo regioconvergent hydrosilylation with ethylene oxide derivatives, followed by alcoholysis to yield enantiomerically pure silyl-ethanols.

Key advancements include:

  • Dynamic Kinetic Resolution: Combining Rh-catalyzed Si–H activation with asymmetric alcoholysis allows simultaneous control of regio- and enantioselectivity.
  • Tandem Reactions: Sequential hydrosilylation/oxidation protocols convert alkenes directly to silyl-ethanols, avoiding intermediate isolation.
  • Chiral Siloxane Templates: Temporary silicon-oxygen bonds in siloxane intermediates enhance configurational stability during synthetic steps.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.097041664 g/mol

Monoisotopic Mass

180.097041664 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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